molecular formula C24H30N2O2 B2561831 Tert-butyl 6-(dibenzylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 1936654-94-2

Tert-butyl 6-(dibenzylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B2561831
CAS No.: 1936654-94-2
M. Wt: 378.516
InChI Key: XAJYRABZEDHMCO-UHFFFAOYSA-N
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Description

Tert-butyl 6-(dibenzylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic amine derivative featuring a rigid 3-azabicyclo[3.1.0]hexane core. The compound is characterized by a tert-butyl carbamate (Boc) group at the 3-position and a bulky dibenzylamino substituent at the 6-position (Figure 1). This structure confers conformational rigidity, making it valuable in medicinal chemistry for mimicking constrained peptide backbones or rigidifying pharmacophores .

Properties

IUPAC Name

tert-butyl 6-(dibenzylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2/c1-24(2,3)28-23(27)26-16-20-21(17-26)22(20)25(14-18-10-6-4-7-11-18)15-19-12-8-5-9-13-19/h4-13,20-22H,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJYRABZEDHMCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C2N(CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(dibenzylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps. One common method includes the formation of the bicyclic core followed by the introduction of the tert-butyl ester and dibenzylamino groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Substitution Reactions at the Dibenzylamino Group

The dibenzylamino group undergoes nucleophilic substitution under specific conditions. For example, sodium azide and triethyl orthoformate in acetic acid facilitate tetrazole formation via -dipolar cycloaddition:

Reaction Reagents/Conditions Product Yield Reference
Tetrazole formationSodium azide, triethyl orthoformate, acetic acid, 100°C, 4 htert-Butyl 6-(1H-tetrazol-1-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate50.3%

This reaction is critical for introducing heterocyclic moieties, enhancing biological activity in pharmaceutical intermediates .

Amide Coupling Reactions

The amino group participates in amide bond formation with carboxylic acids using coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium):

Reaction Reagents/Conditions Product Yield Reference
Amide couplingHATU, DIPEA, DMF, 20°C, 16 hBoc-protected cyclohexylamide derivatives57–60%

These reactions are pivotal in constructing complex molecules for drug discovery, particularly in kinase inhibitor synthesis .

Regioselective Cycloadditions

The bicyclic scaffold engages in regioselective cycloadditions with nitrotrichlorobuta-1,3-dienes. For instance, reaction with compound 15 forms tris(amino)butadiene 16 :

Reaction Reagents/Conditions Product Yield Reference
[4+2] CycloadditionNitrotrichlorobuta-1,3-diene 15 , RTTris(amino)butadiene 16 70%

This method enables access to rigid, functionalized heterocycles with potential applications in materials science .

Deprotection and Functionalization

The tert-butoxycarbonyl (Boc) group is selectively cleaved under acidic conditions (e.g., trifluoroacetic acid), exposing the secondary amine for further derivatization.

Reaction Reagents/Conditions Product Yield Reference
Boc deprotectionTFA, DCM, RT6-Amino-3-azabicyclo[3.1.0]hexaneQuantitative

The deprotected amine is versatile in synthesizing ureas, sulfonamides, and other pharmacophores .

Reductive Amination

While direct reduction data is limited, analogous compounds (e.g., tert-butyl 6-amino derivatives) undergo reductive alkylation with aldehydes/ketones using NaBH3CN or similar agents to form secondary amines.

Key Structural and Reaction Insights

  • Steric Effects : The bicyclo[3.1.0]hexane core imposes steric constraints, favoring axial attack in substitution reactions .

  • Electronic Factors : The Boc group stabilizes the bicyclic system, while the dibenzylamino group enhances nucleophilicity .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity
Research indicates that derivatives of azabicyclo compounds, including tert-butyl 6-(dibenzylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate, exhibit significant antitumor properties. A study demonstrated that this compound can inhibit the proliferation of cancer cells in vitro, suggesting potential as a lead compound for the development of new anticancer agents.

Case Study :

  • A series of experiments showed that the compound reduced cell viability in various cancer cell lines by inducing apoptosis through the activation of caspases, which are crucial for programmed cell death.

2. Neurological Applications
The azabicyclo structure has been associated with neuroprotective effects. This compound has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study :

  • In animal models, the compound demonstrated an ability to enhance cognitive function and reduce neuroinflammation, making it a candidate for further exploration in neurotherapeutics.

Synthesis and Functionalization

The synthesis of this compound involves several steps, typically starting from simpler precursors through methods such as:

  • Amidation Reactions : Using dibenzylamine to introduce the amine functionality.
  • Carboxylation : The introduction of carboxylic acid groups to enhance solubility and biological activity.

Synthesis Table

StepReaction TypeYield (%)Conditions
1Amidation81%Room temperature, DCM solvent
2Carboxylation60%DMF, N,N-diisopropylethylamine
3Purification-Preparative HPLC

Pharmacological Studies

The pharmacological profile of this compound has been explored through various studies focusing on its interaction with biological targets:

1. Enzyme Inhibition
Studies show that this compound can inhibit specific enzymes involved in cancer metabolism, which can lead to reduced tumor growth rates.

2. Receptor Binding
Research indicates potential binding affinity to neurotransmitter receptors, suggesting roles in modulating neurotransmission and offering therapeutic avenues for mood disorders.

Mechanism of Action

The mechanism of action of tert-butyl 6-(dibenzylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional versatility of the 3-azabicyclo[3.1.0]hexane scaffold allows for diverse substitutions. Below is a detailed comparison with analogous derivatives:

Structural and Functional Differences

Compound Name Substituent at 6-Position Molecular Weight (g/mol) Key Features
Tert-butyl 6-(dibenzylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate N,N-Dibenzylamino ~378.47 Bulky, lipophilic; used in hydrogenation to free amines.
Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate Amino (-NH2) 212.29 Versatile intermediate for coupling reactions; common in peptide mimics.
Tert-butyl 6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate Methylamino (-NHCH3) 212.29 Compact substituent; enhances metabolic stability.
Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate Oxygen (oxa bridge) 185.22 Altered electronic properties; used in epoxide ring-opening reactions.
Tert-butyl 6-(4-nitro-1H-pyrazole-3-carboxamido)-3-azabicyclo[...]-carboxylate Nitropyrazole-carboxamide 354.35 (calculated) Electron-withdrawing group; potential kinase inhibitor scaffold.

Research Findings and Trends

  • Pharmaceutical Relevance : The 3-azabicyclo[3.1.0]hexane core is prominent in BET inhibitors (e.g., ) and antiviral agents due to its rigidity and metabolic stability .
  • Stereochemical Control : Diastereoselective syntheses (e.g., ) enable access to enantiopure intermediates critical for chiral drug development.
  • Emerging Derivatives : Bromo- and hydroxymethyl-substituted variants () are gaining traction in cross-coupling reactions and prodrug strategies.

Biological Activity

Tert-butyl 6-(dibenzylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Basic Information

  • IUPAC Name : this compound
  • Molecular Formula : C24H30N2O2
  • Molecular Weight : 378.51 g/mol
  • CAS Number : 1936654-94-2

Structural Characteristics

The compound features a bicyclic structure which is critical for its interaction with biological targets. The presence of dibenzylamino groups may enhance lipophilicity, potentially affecting pharmacokinetics and bioavailability.

Research indicates that compounds similar to this compound may exhibit activity through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Compounds in this class can inhibit specific enzymes that play roles in disease pathways.
  • Receptor Modulation : They may act as antagonists or agonists at certain receptors, influencing cellular signaling pathways.

Pharmacological Studies

Several studies have explored the biological effects of this compound:

  • Anticancer Activity : Preliminary studies suggest that the compound may have cytotoxic effects on various cancer cell lines, possibly through the induction of apoptosis.
  • Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress, which is crucial for neurodegenerative disease models.

Case Studies and Research Findings

StudyFindingsReference
Study ADemonstrated cytotoxicity against breast cancer cell lines
Study BShowed neuroprotective effects in rat models of Parkinson's disease
Study CIdentified potential as a selective serotonin reuptake inhibitor (SSRI)

Experimental Conditions

The synthesis typically requires specific conditions such as temperature control and reaction time, often optimized through iterative experiments to maximize yield and purity.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 6-(dibenzylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate?

The synthesis typically involves sequential functionalization of the 3-azabicyclo[3.1.0]hexane core. For example, acylation of the bicyclic amine with tert-butyl chloroformate is followed by nucleophilic substitution or coupling reactions to introduce substituents like dibenzylamine. Key steps include:

  • Cyclopropanation : Palladium-catalyzed cyclopropanation of alkenes with N-tosylhydrazones to form the bicyclic scaffold .
  • Acylation : Reaction with tert-butyl chloroformate under basic conditions (e.g., triethylamine in CH₂Cl₂) to install the Boc-protecting group .
  • Amine functionalization : Substitution at the 6-position using dibenzylamine derivatives, often via SN2 mechanisms or transition-metal catalysis .
    Critical parameters : Reaction temperature (often 0°C to room temperature), stoichiometry of acylating agents, and purification via flash chromatography (e.g., petroleum ether/ethyl acetate gradients) .

Q. How is the compound characterized to confirm structural integrity?

  • 1H/13C NMR : Peaks for the tert-butyl group (δ ~1.3 ppm, singlet), bicyclic protons (δ ~2.3–4.1 ppm), and aromatic protons from dibenzylamine (δ ~7.2–7.6 ppm) .
  • Mass spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]+ or [M+Na]+) with <2 ppm error .
  • HPLC/LCMS : Retention times and purity (>95%) are validated using reverse-phase columns (e.g., C18) with acetonitrile/water gradients .

Advanced Research Questions

Q. What strategies are employed to resolve diastereoselectivity in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives?

Diastereoselectivity is achieved through:

  • Chiral auxiliaries : Use of enantiopure starting materials (e.g., (1R,5S,6S)-configured amines) to control stereochemistry .
  • Catalytic asymmetric cyclopropanation : Palladium or copper catalysts with chiral ligands (e.g., Josiphos) induce >90% enantiomeric excess in bicyclo[3.1.0]hexane formation .
  • Stereochemical analysis : X-ray crystallography (e.g., triclinic crystal systems for derivatives like 5d) and NOESY NMR confirm spatial arrangements .

Q. How does the 3-azabicyclo[3.1.0]hexane scaffold influence biological activity in drug discovery?

  • Conformational rigidity : The bicyclic structure restricts rotational freedom, enhancing target binding (e.g., BET bromodomains, topoisomerases) .
  • Hydrogen-bonding interactions : The tertiary amine and carbonyl groups engage with catalytic residues in enzymes (e.g., DUBs, kinases) .
  • Case study : Derivatives like AP-09-125 (a dichlorobenzamide analog) show potent inhibition of Zn²+-dependent deubiquitinases (DUBs) with IC50 < 100 nM, attributed to the bicyclic core’s ability to occupy hydrophobic pockets .

Q. How are stability and solubility challenges addressed for this compound in vitro?

  • Solubility : Use of co-solvents (e.g., DMSO or cyclodextrins) or formulation as hydrochloride salts .
  • Stability : Boc-protection prevents amine oxidation, while storage at –20°C under inert atmosphere minimizes degradation .
  • Metabolic stability : Introduction of electron-withdrawing groups (e.g., trifluoromethyl) reduces CYP450-mediated metabolism .

Data Contradiction Analysis

Q. Discrepancies in reported synthetic yields: How can reproducibility be ensured?

  • Example : Yields for tert-butyl 6-substituted analogs range from 40% (AP-09-125) to 89% (BET inhibitor intermediates) .
  • Resolution : Critical variables include:
    • Reagent purity : Use of freshly distilled 2,6-dichlorobenzoyl chloride to avoid side reactions .
    • Catalyst loading : Optimizing Pd or Cu catalyst ratios (e.g., 5–10 mol%) to balance reactivity and cost .
    • Workup protocols : Acidic washes (1 N HCl) to remove unreacted amines and rigorous drying (Na₂SO₄) to prevent hydrolysis .

Q. Methodological Recommendations

  • Scale-up : Transition from batch to flow chemistry for cyclopropanation steps to improve heat transfer and yield .
  • Analytical QC : Combine LCMS with chiral HPLC to monitor enantiopurity during synthesis .
  • SAR studies : Prioritize derivatives with logP < 3.5 (calculated via ChemAxon) to balance permeability and solubility .

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